Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline core substituted at the 6-position with a methyl propanoate group, followed by hydrochloridation. Tetrahydroisoquinoline derivatives are pharmacologically significant due to their structural resemblance to neurotransmitters and their ability to interact with receptors such as adrenergic, dopaminergic, and opioid systems. This compound’s ester moiety and charged hydrochloride salt enhance solubility, making it suitable for preclinical studies targeting neurological disorders or receptor modulation .
Properties
IUPAC Name |
methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10;/h2,4,8,14H,3,5-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKNWJCKMYEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield . These methods are advantageous for large-scale synthesis due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 239.74 g/mol
- CAS Number : 2241140-84-9
The compound features a tetrahydroisoquinoline moiety, which contributes to its biological activity. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride. A notable investigation into related compounds demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A series of synthesized derivatives were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Some compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against these cancer cells .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective properties. Research indicates that compounds with this scaffold can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
- Case Study : In vitro studies have shown that related compounds can enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties.
- Case Study : A recent study evaluated several derivatives for antimicrobial efficacy against various pathogens. Some compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compounds | Target Organisms | IC50 Values (µg/mL) |
|---|---|---|---|
| Anticancer | Methyl derivatives | HCT-116, MCF-7 | 1.9 - 7.52 |
| Neuroprotective | Related tetrahydroisoquinolines | Neuronal cell lines | N/A |
| Antimicrobial | Various derivatives | Gram-positive/negative | N/A |
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Alkylation at the 6-position (e.g., 25u, 26a) achieves higher yields (65–90%) compared to direct bromoalkylation (33% for 25b), suggesting that steric and electronic factors influence reaction success .
- Substituent Bulk: Bulky groups like the ethyl propanoate in 26b reduce yields (65%), likely due to steric hindrance during nucleophilic substitution .
- Charged vs. Neutral Groups : The hydrochloride salt in the target compound improves solubility, whereas analogs like 25u and 26a retain neutral tertiary amines or esters, which may affect membrane permeability .
Structural Confirmation and Analytical Data
All analogs were characterized via ¹H NMR (300 MHz, CDCl₃) and mass spectrometry (m/z) . For example:
- 25u: NMR signals at δ 2.85–3.20 (multiplet, N–CH₂–hexyl) and m/z 562.3 [M+H]⁺ confirm the hexyl(methyl)amino substitution .
- 26a/26b: Distinct ethyl ester protons (δ 1.20–1.35, triplet) and α-amino protons (δ 3.40–3.70) validate the amino acid ester side chains .
These data underscore the precision required in modifying the 6-position to maintain structural integrity.
Research Findings and Implications
Pharmacological Relevance
- 25u ’s tertiary amine may enhance receptor binding affinity due to increased lipophilicity, whereas 26a/26b ’s ester groups could serve as prodrug moieties for sustained release .
Biological Activity
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride (CAS No. 2241140-84-9) is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Synonyms : Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate; hydrochloride
The structure of this compound features a tetrahydroisoquinoline moiety which is known for its diverse pharmacological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Neuroprotective Effects : Studies have shown that this compound can reduce the aggregation of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease (AD). It has been demonstrated to improve cell viability in neuronal cell lines exposed to Aβ42 and to enhance motor functions in Drosophila models of AD .
- Antimalarial Activity : Similar compounds derived from tetrahydroisoquinoline structures have been evaluated for their antimalarial properties. The incorporation of specific amino acids has been shown to enhance the blood-schizontocidal activity against Plasmodium species .
In Vitro Studies
In vitro studies conducted on various cell lines have highlighted the cytotoxic potential and mechanism of action of this compound:
- Cytotoxicity : The compound exhibited significant cytotoxicity against human leukemia cells with an IC₅₀ value indicating potent activity compared to other derivatives .
In Vivo Studies
In vivo evaluations using Drosophila models have provided insights into the neuroprotective effects of the compound:
- Alzheimer’s Disease Model : Treatment with this compound improved lifespan and motor functions while downregulating immune response pathways associated with Aβ42 toxicity .
Case Studies
The following table summarizes key findings from various studies involving this compound:
Q & A
Q. Advanced
- Reagent Selection : Use coupling agents like HATU for high-yield amidation (e.g., 90% yield in similar tetrahydroisoquinoline derivatives) .
- Temperature Control : Maintain ≤ 0°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water .
Data Insight : Reactions with sterically hindered intermediates (e.g., N-benzyl groups) may yield ≤ 65% due to kinetic barriers .
How do substituents on the tetrahydroisoquinoline ring affect biological activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
What analytical challenges arise in impurity profiling, and how are they resolved?
Q. Advanced
- By-Product Identification : Use HPLC-MS to detect intermediates (e.g., unreacted tetrahydroisoquinoline or ester hydrolysis products) .
- Quantification : Employ validated LC methods with UV detection (λ = 254 nm) and reference standards (e.g., EP impurity guidelines) .
Example : A 1% impurity threshold is achievable with a C18 column (5 µm, 150 × 4.6 mm) and 0.1% TFA in acetonitrile/water gradient .
How can computational modeling guide derivative design?
Q. Advanced
- Docking Studies : Predict binding to target receptors (e.g., orexin-1) using software like AutoDock. Focus on the 6-position for substituent optimization .
- QSAR Models : Relate logP and polar surface area (PSA) to bioavailability. For instance, PSA < 80 Ų correlates with CNS activity .
Case Study : Methyl 3-amino derivatives showed 30% higher predicted binding affinity vs. ethyl analogs in silico .
What mechanistic insights explain the compound’s reactivity in ester hydrolysis?
Q. Advanced
- pH-Dependent Stability : The ester group hydrolyzes rapidly at pH > 8, forming propanoic acid derivatives. Stabilize with buffered solutions (pH 4–6) during storage .
- Catalysis : Metal ions (e.g., Fe³⁺) accelerate hydrolysis; use chelating agents (EDTA) in formulations .
Kinetic Data : Hydrolysis half-life (t½) = 12 h at pH 7.4 (37°C), reduced to 3 h at pH 9 .
How are enantiomeric purity and stereochemical effects assessed?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
- Optical Rotation : Compare [α]D values to literature (e.g., (S)-enantiomer: [α]D = +15° in methanol) .
Impact : Enantiomers may differ in potency; e.g., (S)-configuration shows 5× higher receptor binding vs. (R) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
